9-methyl-6-(prop-2-en-1-yloxy)-9H-purine
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can provide insights into the compound’s properties and reactivity.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The choice of reactions depends on the structure of the starting materials and the product.Molecular Structure Analysis
The analysis of the molecular structure involves looking at the arrangement of atoms in the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about the compound’s reactivity and stability.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antiviral Applications
Several studies have explored the antiviral capabilities of purine derivatives. For instance, compounds related to 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine have shown potent activity against herpesviruses and retroviruses, highlighting their potential as antiviral agents (Duckworth et al., 1991). Additionally, coumarin-purine ribofuranoside conjugates have been synthesized and tested for their efficacy against the hepatitis C virus, demonstrating promising results in inhibiting HCV replication (J. Hwu et al., 2011).
Anticancer Applications
Research into glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purines aimed at uncovering their anticancer activity has been conducted. Although these studies have sought to explore the potential of such compounds in cancer treatment, findings indicate a need for further research to identify active agents (C. Temple et al., 1975).
Anticonvulsant Applications
9-Alkyl-6-substituted-purines, closely related to the chemical structure of interest, have demonstrated potent anticonvulsant activity. This suggests the possibility of developing new classes of anticonvulsant agents based on the modification of purine structures (J. Kelley et al., 1988).
Chemical Synthesis and Modification
Efforts have been made to synthesize and modify purine derivatives for better biological activity. For example, selective N-7 methylation of purines has been facilitated by trifluoroethanol solvent, showcasing an efficient method for regiospecific modification of purines, which could enhance their pharmacological properties (Honorine Lebraud et al., 2013).
Safety And Hazards
The safety and hazards of a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve further studies to better understand the compound’s properties, potential applications, and safety.
properties
IUPAC Name |
9-methyl-6-prop-2-enoxypurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-3-4-14-9-7-8(10-5-11-9)13(2)6-12-7/h3,5-6H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBDVGLCIFOYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-6-(prop-2-en-1-yloxy)-9H-purine |
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